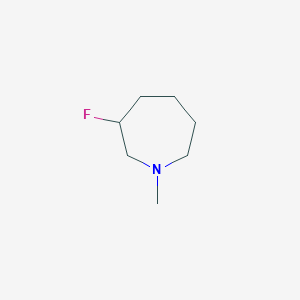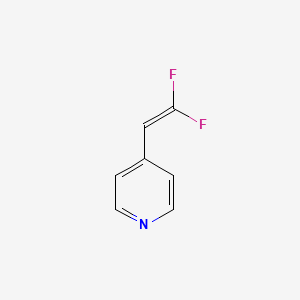
3-Fluoro-1-methyl-azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-methyl-azepane is a seven-membered heterocyclic compound containing a nitrogen atom and a fluorine substituent. This compound is part of the azepane family, which is known for its diverse biological and chemical properties. The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-azepane typically involves the cyclization of appropriate precursors. One common method is the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines . This method allows for the selective introduction of the fluorine atom and the formation of the azepane ring under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of more efficient catalysts and greener reaction conditions is an ongoing area of research to make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-methyl-azepane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrogen atom in the azepane ring can participate in oxidation and reduction reactions, leading to different oxidation states and functional groups.
Cyclization and Ring-Opening: The azepane ring can undergo cyclization to form more complex structures or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azepanes, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-methyl-azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 3-Fluoro-1-methyl-azepane exerts its effects depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic properties and steric interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepane: The parent compound without the fluorine substituent.
3-Chloro-1-methyl-azepane: A similar compound with a chlorine atom instead of fluorine.
3-Fluoro-1-ethyl-azepane: A compound with an ethyl group instead of a methyl group.
Uniqueness
3-Fluoro-1-methyl-azepane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other azepane derivatives. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H14FN |
|---|---|
Molekulargewicht |
131.19 g/mol |
IUPAC-Name |
3-fluoro-1-methylazepane |
InChI |
InChI=1S/C7H14FN/c1-9-5-3-2-4-7(8)6-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
POTBXXRXUWZLJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC(C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)



![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)



